

Sophoranone structural analogs comparison

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Compound Focus: Sophoranone

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Overview of Sophoranone and Key Analogs

Sophoranone is a **prenylated flavonoid** isolated from the root bark of *Sophora flavescens* [1] [2]. Its significance lies in its function as a **voltage-dependent anion channel/adenine nucleotide translocase (VDAC/ANT)-targeting drug**, classified as a **Class IV mitocan** [2]. Mitocans are anticancer agents that specifically target tumor cell mitochondria, disrupting their function and inducing apoptosis [2].

The table below summarizes **Sophoranone** and other cytotoxic compounds from *Sophora flavescens* for comparison:

Compound Name	Source	Structural Class	Notable Cytotoxic Activity (Cell Line, IC ₅₀)	Primary Proposed Mechanism
Sophoranone	<i>Sophora flavescens</i>	Prenylated Flavonoid / Mitocan [2]	Information not specified in results	VDAC/ANT targeting, inducing mitochondrial-mediated apoptosis [2]
Sophoflavonoid A	<i>Sophora flavescens</i>	Prenylated Flavonoid [1]	Significant inhibitory effects on three lung tumor cells [1]	Cytotoxic activity against carcinoma cells [1]

Compound Name	Source	Structural Class	Notable Cytotoxic Activity (Cell Line, IC ₅₀)	Primary Proposed Mechanism
Sophoflavonoid B	<i>Sophora flavescens</i>	Prenylated Flavonoid [1]	Significant inhibitory effects on three lung tumor cells [1]	Cytotoxic activity against carcinoma cells [1]
Compound 3 (Unnamed analog)	<i>Sophora flavescens</i>	Prenylflavonoid [1]	H460 lung carcinoma cell line (IC ₅₀ = 4.67 μM) [1]	Strong cytotoxic effect [1]
α, β-unsaturated sophoridinic derivative 2k	Semi-synthetic (from Sophoridine) [3]	Alkaloid-Chalcone Hybrid [3]	HepG-2 liver cancer (IC ₅₀ = 25.5 μM); CNE-2 nasopharyngeal cancer (IC ₅₀ = 33.8 μM) [3]	Cell cycle arrest at G1 phase [3]

Experimental Data and Protocols

For researchers to evaluate and replicate findings, here are the key experimental methodologies used to generate the data above.

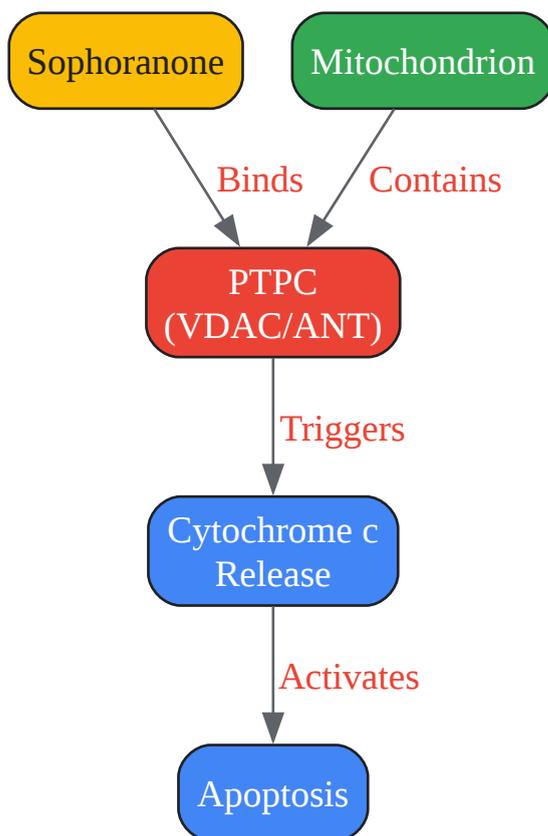
- **Cytotoxicity Assay (MTT Assay):** The primary protocol for determining the IC₅₀ values of these compounds is the **MTT assay** [1] [3]. This colorimetric method measures the activity of enzymes that reduce MTT to formazan, indicating metabolic activity and thus cell viability.
 - **Procedure:** Cells are plated and treated with various concentrations of the test compound. After a set incubation period, MTT reagent is added. The formed formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value is calculated from the dose-response curve [1] [3].
- **Cell Cycle Analysis by Flow Cytometry:** To investigate the mechanism of cell growth inhibition, flow cytometric analysis is used.
 - **Procedure:** Treated cells (e.g., HepG2 cells treated with compound **2k**) are harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of the cells is then

analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) [3].

- **Molecular Docking Studies:** This computational method predicts how a small molecule (like a drug candidate) binds to a protein target.
 - **Procedure:** The 3D structure of the target protein (e.g., human DNA-topoisomerase I complex) is obtained from the Protein Data Bank. The ligand structure is prepared and optimized. Docking simulations are performed using software like Glide (Schrödinger) to generate binding poses, which are scored based on binding affinity and interactions [3] [4].

Mechanism of Action: Sophoranone as a Mitocan

Sophoranone's anticancer activity is linked to its ability to target mitochondria. The following diagram illustrates the general mechanism of Class IV mitocans like **Sophoranone**, which target the VDAC/ANT complex.



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This mechanism disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and ultimately inducing programmed cell death [2].

Research Implications and Future Directions

The data indicates that **prenylated flavonoids** from *Sophora flavescens* are a promising source of anticancer leads [1] [5]. The presence of an **isopentenyl group** is a key structural feature that appears to enhance cytotoxic activity [1] [5]. Furthermore, semi-synthetic modification of natural compound scaffolds, such as creating sophoridine-chalcone hybrids, is a valid strategy for improving potency and understanding structure-activity relationships (SAR) [3].

Future research can build upon these findings by:

- **Exploring SAR:** Systematically modifying the **Sophoranone** structure to identify which parts of the molecule are critical for its VDAC/ANT binding and cytotoxicity.
- **Combination Therapy:** Investigating the effects of **Sophoranone** and its analogs when used alongside other chemotherapeutic agents.
- **In Vivo Studies:** Progressing the most promising candidates from *in vitro* assays to animal models to better understand their efficacy and safety profiles.

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